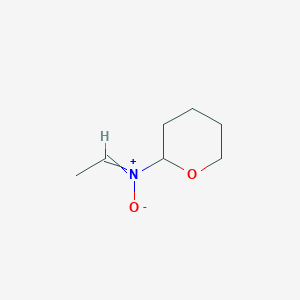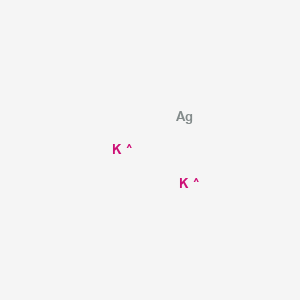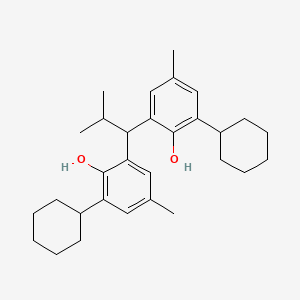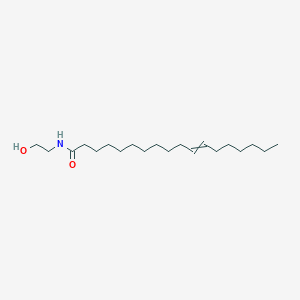
N-(2-hydroxyethyl)octadec-11-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-hydroxyethyl)octadec-11-enamide: is an organic compound with the molecular formula C20H39NO2. It is a secondary amide with a hydroxyl group and a double bond in its structure. This compound is known for its surfactant properties and is used in various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: N-(2-hydroxyethyl)octadec-11-enamide can be synthesized through the reaction of octadec-11-enoic acid with 2-aminoethanol. The reaction typically involves heating the reactants in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the amide bond.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or crystallization to obtain the desired product.
化学反应分析
Types of Reactions: N-(2-hydroxyethyl)octadec-11-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The double bond can be reduced to form a saturated amide.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of N-(2-oxoethyl)octadec-11-enamide.
Reduction: Formation of N-(2-hydroxyethyl)octadecanamide.
Substitution: Formation of N-(2-chloroethyl)octadec-11-enamide.
科学研究应用
Chemistry: N-(2-hydroxyethyl)octadec-11-enamide is used as a surfactant in various chemical formulations. It helps in stabilizing emulsions and enhancing the solubility of hydrophobic compounds.
Biology: In biological research, this compound is used as a model molecule to study the interactions of amides with biological membranes. It is also used in the synthesis of bioactive molecules.
Industry: In industrial applications, this compound is used in the formulation of personal care products, such as shampoos and conditioners, due to its surfactant properties. It is also used in the production of lubricants and coatings.
作用机制
Molecular Targets and Pathways: The mechanism of action of N-(2-hydroxyethyl)octadec-11-enamide involves its interaction with lipid bilayers in biological membranes. The hydroxyl group and the amide bond facilitate hydrogen bonding and van der Waals interactions with the lipid molecules, leading to changes in membrane fluidity and permeability.
相似化合物的比较
N-(2-hydroxyethyl)stearamide: Similar structure but lacks the double bond.
N-(2-hydroxyethyl)oleamide: Similar structure with a double bond at a different position.
N-(2-hydroxyethyl)palmitamide: Similar structure with a shorter alkyl chain.
Uniqueness: N-(2-hydroxyethyl)octadec-11-enamide is unique due to the presence of both a hydroxyl group and a double bond in its structure. This combination of functional groups imparts distinct chemical and physical properties, making it versatile for various applications.
属性
CAS 编号 |
172375-03-0 |
|---|---|
分子式 |
C20H39NO2 |
分子量 |
325.5 g/mol |
IUPAC 名称 |
N-(2-hydroxyethyl)octadec-11-enamide |
InChI |
InChI=1S/C20H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22/h7-8,22H,2-6,9-19H2,1H3,(H,21,23) |
InChI 键 |
YVMBQTJWDFKKDQ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC=CCCCCCCCCCC(=O)NCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,4-Dichloro-1-[ethoxy(methylsulfinyl)phosphoryl]oxybenzene](/img/structure/B14270734.png)
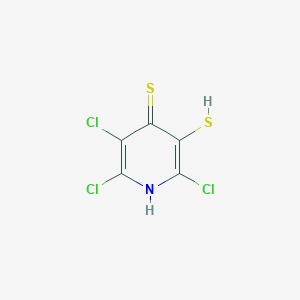


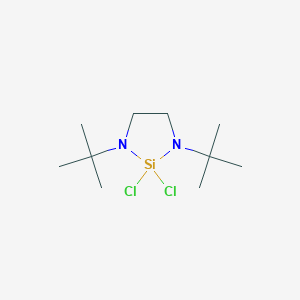

![2-[2-(6-Chloropyridazin-3-yl)hydrazinylidene]pentanedioic acid](/img/structure/B14270778.png)
